REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:9][O:10][C:11](=[O:12])[CH:13]1[CH2:14][CH2:15][CH:16]([C:19](=[O:20])[OH:21])[CH2:17][CH2:18]1.[OH:1][N:2]1[C:3](=[O:8])[CH2:4][CH2:5][C:6]1=[O:7]>>[O:1]([N:2]1[C:3](=[O:8])[CH2:4][CH2:5][C:6]1=[O:7])[C:19]([CH:16]1[CH2:15][CH2:14][CH:13]([C:11]([O:10][CH3:9])=[O:12])[CH2:18][CH2:17]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCC(C(=O)O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1O
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Name
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Type
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product
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Smiles
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COC(=O)C1CCC(C(=O)ON2C(=O)CCC2=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |